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bromoisonicotinate
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Methyl 2-amino-5-bromoisonicotinate. Due to the limited availability of public domain
experimental data for this specific compound, this document presents predicted spectroscopic
data based on established principles of nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS). To offer a tangible reference, a comparative
analysis with the closely related isomer, Methyl 2-amino-5-bromonicotinate, is included where
data is available. This guide also furnishes detailed, generalized experimental protocols for
acquiring high-quality spectroscopic data for small organic molecules, alongside a logical
workflow for spectroscopic analysis.

Introduction

Methyl 2-amino-5-bromoisonicotinate is a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. As with any novel compound,
unequivocal structural elucidation is paramount, and this is primarily achieved through a
combination of spectroscopic techniques. This guide focuses on the three cornerstone methods
of spectroscopic analysis: NMR, IR, and MS, to provide a foundational understanding of the
expected spectral characteristics of Methyl 2-amino-5-bromoisonicotinate.
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Chemical Structure:

Compound Name: Methyl 2-amino-5-bromoisonicotinate

Molecular Formula: C7H7BrN202

Molecular Weight: 231.05 g/mol

CAS Number: 882499-87-8

Predicted and Comparative Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield publicly available
experimental NMR, IR, and MS spectra for Methyl 2-amino-5-bromoisonicotinate. Therefore,
the following sections provide predicted data based on the compound's structure and
comparative data from its isomer, Methyl 2-amino-5-bromonicotinate, where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

2.1.1. Predicted *H NMR Data

The proton NMR spectrum of Methyl 2-amino-5-bromoisonicotinate is expected to show
three distinct signals corresponding to the aromatic protons, the amino protons, and the methyl
ester protons.

| Predicted *H NMR Data for Methyl 2-amino-5-bromoisonicotinate | | :--- | :--- | :--- | - | |
Proton Assignment | Predicted Chemical Shift (d, ppm) | Multiplicity | Integration | | H-3 | ~6.7 -
6.9 | Singlet| 1H | | H-6 | ~8.0 - 8.2 | Singlet | 1H | | -NHz | ~5.0 - 6.0 | Broad Singlet | 2H | | -
OCHs | ~3.8-4.0 | Singlet | 3H |

2.1.2. Predicted 3C NMR Data

The carbon NMR spectrum will provide information on the number and chemical environment
of the carbon atoms.
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| Predicted 3C NMR Data for Methyl 2-amino-5-bromoisonicotinate | | :--- | :--- | | Carbon
Assignment | Predicted Chemical Shift (8, ppm) | | C=0 (ester) | ~165- 170 || C-2 | ~158 - 162
|| C-6|~148-152 || C-4|~140-145||C-5| ~105- 110 || C-3| ~108 - 112 | | -OCHs | ~52 -
55|

Comparative Example: Experimental NMR Data for Methyl 2-amino-5-bromonicotinate

The following data for the constitutional isomer, Methyl 2-amino-5-bromonicotinate, is provided
for illustrative purposes. Note the differences in expected splitting patterns and chemical shifts
due to the different substitution pattern on the pyridine ring.

| Experimental *H NMR Data for Methyl 2-amino-5-bromonicotinate (in DMSO-ds) | | :--- | :--- | :-
-- | :--- | :--- | | Proton Assignment | Chemical Shift (, ppm) | Multiplicity | J (Hz) | Integration | |
H-6 | 8.24 | Doublet | 2.4 | 1H | | H-4 | 8.21 | Doublet | 2.4 | 1H | | -NH2 | 6.68 - 6.19 | Broad
Singlet| -] 2H || -OCHs | 3.89 | Singlet | - | 3H |

| Experimental 13C NMR Data for Methyl 2-amino-5-bromonicotinate (in DMSO-ds) | | :--- | :--- | |
Carbon Assignment | Chemical Shift (8, ppm) | | C=0 (ester) | 166.6 | | C-2 | 158.0 | | C-6 |
154.4||C-4]|142.0||C-3]|107.5||C-5]|106.1||-OCHs |52.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of Methyl 2-amino-5-bromoisonicotinate is expected to show characteristic absorption bands
for the N-H, C=0, C-N, C-0O, and C-Br bonds.

| Expected Characteristic IR Absorptions for Methyl 2-amino-5-bromoisonicotinate | | :--- | :---
| :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm~1) | | Amine (-NHz2) |
N-H Stretch | 3300 - 3500 (two bands) | | Aromatic C-H | C-H Stretch | 3000 - 3100 | | Methyl (-
CHs) | C-H Stretch | 2850 - 3000 | | Ester (C=0) | C=0 Stretch | 1700 - 1730 | | Aromatic Ring |
C=C and C=N Stretch | 1400 - 1600 | | Ester (C-O) | C-O Stretch | 1100 - 1300 | | C-Br Bond |
C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Methyl 2-amino-5-bromoisonicotinate, the mass spectrum would be
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expected to show a molecular ion peak and characteristic isotopic peaks due to the presence
of bromine.

| Expected Mass Spectrometry Data for Methyl 2-amino-5-bromoisonicotinate | | :--- | :--- | |
lon | Expected m/z | | [M]* (with 7°Br) | 230 | | [M]* (with 81Br) | 232 | | [M-OCHs]* | 199/ 201 | |
[M-COOCHSs]* | 171/ 173 |

The presence of bromine (with its two isotopes, 7°Br and 8Br, in nearly a 1:1 ratio) will result in
a characteristic M and M+2 pattern for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic
compounds. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). The sample should be fully
dissolved.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0
ppm).

o Data Acquisition:

o Acquire a *H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2
second relaxation delay, and 16-64 scans.

o Acquire a 13C NMR spectrum. This typically requires a larger number of scans (e.g., 1024
or more) due to the low natural abundance of 13C. A relaxation delay of 2-5 seconds is
recommended.

o Further 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to
elucidate detailed structural connectivity.
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Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid
Sample)

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle.

o Place the mixture into a pellet die and apply pressure to form a transparent pellet.
o Data Acquisition:
o Record a background spectrum of a blank KBr pellet.

o Place the sample pellet in the instrument's sample holder and record the IR spectrum,
typically in the range of 4000-400 cm~1.

Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:

o Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., methanal,
acetonitrile, or a mixture with water) to make a stock solution of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of around 1-10 pg/mL.
o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*. The mass range should be set to scan beyond the expected molecular weight.

o Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for
structural confirmation.

Workflow and Logical Relationships
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The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between different analytical techniques for structural elucidation.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Caption: Logical relationships between spectroscopic techniques and the structural information
derived from them.

Conclusion

While experimental spectroscopic data for Methyl 2-amino-5-bromoisonicotinate is not
currently widespread in the public domain, this technical guide provides a robust framework for
its characterization. The predicted NMR, IR, and MS data, in conjunction with the provided
experimental protocols, offer researchers and scientists a solid starting point for the synthesis
and analysis of this compound. The comparative data from its isomer serves as a useful
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benchmark, highlighting the subtleties in spectroscopic data that arise from structural
differences. As research into this and related compounds continues, it is anticipated that
experimental data will become more readily available, further refining our understanding of its
chemical properties.

 To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 2-amino-5-
bromoisonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328700#spectroscopic-data-nmr-ir-ms-of-methyl-2-
amino-5-bromoisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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